(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound classified as a piperidine derivative. It is characterized by the presence of an amino group, a hydroxy group, and a tert-butyl ester functional group. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals.
Source: The compound is cataloged under CAS number 1433178-03-0 and has several synonyms, including tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate. It is available from various suppliers worldwide, indicating its commercial relevance and demand in chemical research and development .
Classification: As a member of the piperidine class, this compound exhibits properties typical of cyclic amines. Its structural features suggest potential biological activity, making it a candidate for further pharmacological studies.
The synthesis of (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride typically involves several key steps:
The synthesis may also employ modern techniques such as continuous flow chemistry to enhance efficiency and yield, which is becoming increasingly popular in industrial settings.
The molecular formula of (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride is with a molecular weight of 216.28 g/mol. The structure features:
The structural representation can be visualized through its SMILES notation: O=C(N1C[C@H](N)C[C@@H](O)C1)OC(C)(C)C
, which highlights the stereochemistry at the chiral centers .
(3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride can participate in various chemical reactions:
These reactions are pivotal for modifying the compound for various applications in drug development and synthesis .
The mechanism of action for (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride largely depends on its interaction with biological targets:
These interactions are crucial for understanding how this compound might exert pharmacological effects, particularly in neuropharmacology or as a potential therapeutic agent .
Key physical and chemical properties of (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride include:
These properties are significant for determining solubility, stability, and reactivity in various environments .
(3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride has several scientific applications:
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: